molecular formula C12H14O2 B2679032 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid CAS No. 3454-81-7

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2679032
CAS No.: 3454-81-7
M. Wt: 190.242
InChI Key: JXAWJBQQLYHPDJ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylethyl group

Preparation Methods

The synthesis of 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylethyl bromide with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and phenylethyl group contribute to its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

1-(2-Phenylethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane carboxylic acids and phenylethyl derivatives. Similar compounds include:

    1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the phenylethyl group, leading to different chemical properties and applications.

    2-Phenylethylamine: Contains the phenylethyl group but lacks the cyclopropane ring, resulting in distinct biological activities

Properties

IUPAC Name

1-(2-phenylethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAWJBQQLYHPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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